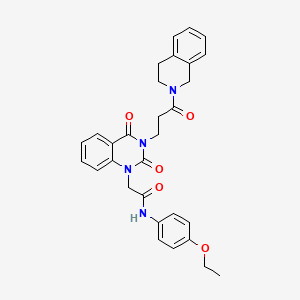

![molecular formula C22H19F2N5O3 B2469607 N-(2-chloro-4-methylphenyl)-N'-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea CAS No. 951616-45-8](/img/structure/B2469607.png)

N-(2-chloro-4-methylphenyl)-N'-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chloro-4-methylphenyl)-N'-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea, also known as CMPOU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPOU is a urea derivative and has a molecular formula of C22H18ClN3O2.

Applications De Recherche Scientifique

Urea Derivatives and Plant Morphogenesis

Urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and others, have shown positive regulation of cell division and differentiation in plants. They exhibit cytokinin-like activity, often exceeding that of adenine compounds, and are used in in vitro plant morphogenesis studies. Recent research has identified new urea derivatives that specifically enhance adventitious root formation, contributing to insights into their biological activity and mode of action (Ricci & Bertoletti, 2009).

Heterocycle Synthesis from Ureas

The synthesis of heterocycles, such as 1,2,3,5-oxathiadiazolin-4-one 2-oxides, from reactions involving certain N-hydroxy-N-methyl-N′-aryl ureas with thionyl chloride, showcases the structural diversity and potential of urea derivatives in creating new chemical entities. These reactions have strict structural requirements, with the aryl group containing deactivating substituents for successful synthesis (Chupp, Dahm & Leschinsky, 1975).

Synthesis of Antioxidant Derivatives

The synthesis of compounds with antioxidant activity has been achieved using urea derivatives. For example, the condensation of urea, benzaldehyde, and ethyl acetoacetate, followed by further reactions, led to the creation of compounds screened for their antioxidant properties. This research highlights the potential of urea derivatives in developing new antioxidants (George, Sabitha, Kumar & Ravi, 2010).

Antifungal Applications

Urea derivatives have also been explored for their antifungal properties. Compounds like N(1)- and N(3)-(4-fluorophenyl) ureas, when reacted with specific reagents, yielded derivatives that exhibited fungitoxic action against certain fungi, indicating their potential in developing new antifungal agents (Mishra, Singh & Wahab, 2000).

Ureas in Medicinal Chemistry

In the field of medicinal chemistry, urea derivatives have been synthesized for various biological activities. For instance, derivatives like N-mesityl-N'-(3-methylphenyl)urea showed enzyme inhibition and anticancer activities, highlighting their potential in drug discovery and therapeutic applications (Mustafa, Perveen & Khan, 2014).

Propriétés

IUPAC Name |

2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N5O3/c1-2-27-12-18-20(26-27)21(31)29(11-14-3-5-15(23)6-4-14)22(32)28(18)13-19(30)25-17-9-7-16(24)8-10-17/h3-10,12H,2,11,13H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWKWJHKZCVWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine](/img/structure/B2469525.png)

![2-(3,5-difluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2469528.png)

![1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2469533.png)

![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469534.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2469537.png)

![3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2469544.png)

![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469545.png)